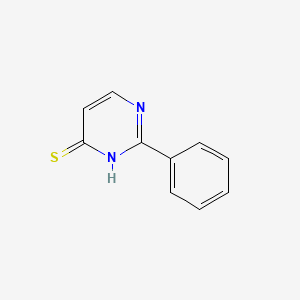

2-Phenylpyrimidine-4-thiol

CAS No.: 33630-21-6

Cat. No.: VC7968315

Molecular Formula: C10H8N2S

Molecular Weight: 188.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33630-21-6 |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 |

| IUPAC Name | 2-phenyl-1H-pyrimidine-6-thione |

| Standard InChI | InChI=1S/C10H8N2S/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

| Standard InChI Key | KTGIQHLZKVLKCB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=S)N2 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=CC(=S)N2 |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Phenylpyrimidine-4-thiol belongs to the pyrimidine family, featuring a planar six-membered aromatic ring with nitrogen atoms at the 1- and 3-positions. The thiol group at C4 and the phenyl substituent at C2 impart distinct electronic and steric properties, influencing its reactivity and intermolecular interactions . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂S | |

| Molecular Weight | 188.25 g/mol | |

| Boiling Point | 330.9°C (estimated) | |

| Density | 1.21 g/cm³ | |

| Appearance | Yellow crystalline powder | |

| SMILES | C1=CC=C(C=C1)C2=NC=CC(=S)N2 |

The compound’s structure has been confirmed via NMR, IR, and X-ray crystallography in related pyrimidine derivatives, though specific crystallographic data for 2-phenylpyrimidine-4-thiol remains limited .

Spectral Data

-

¹H NMR: Peaks corresponding to aromatic protons (δ 7.3–8.5 ppm) and thiol protons (δ ~3.5 ppm, broad) are observed .

-

IR: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600–1450 cm⁻¹ (C=N/C=C stretches) .

Synthesis Methodologies

Traditional Routes

The classical synthesis involves cyclocondensation reactions between β-diketones or chalcones with thiourea under acidic or basic conditions. For example, heating 1,3-diphenylpropane-1,3-dione with thiourea in ethanol yields 2-phenylpyrimidine-4-thiol, albeit with moderate efficiency (50–60%) .

Advanced Synthetic Strategies

Recent advances employ divinyl ketones and thiourea via aza-Michael addition/nucleophilic cyclization cascades. This method, reported by De Gruyter (2018), achieves yields exceeding 85% under mild conditions (80°C, KOH/ethanol) . The mechanism proceeds through:

-

Aza-Michael Addition: Thiourea attacks divinyl ketones to form intermediate A.

-

Cyclization and Aromatization: Intramolecular nucleophilic attack followed by dehydration yields the final product .

A comparative analysis of synthesis methods is provided below:

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcone Cyclization | Chalcone, thiourea | H₂SO₄, reflux | 55 | |

| Divinyl Ketone Route | Divinyl ketone, thiourea | KOH, ethanol, 80°C | 87 |

Biological Activities

Antimicrobial Properties

Pyrimidine-2-thiol derivatives exhibit broad-spectrum antimicrobial activity. In a study by Utale et al. (1999), analogs of 2-phenylpyrimidine-4-thiol demonstrated inhibition against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL) . The thiol group enhances membrane permeability, disrupting microbial cell walls .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPR119 agonists. For instance, 4-amino-2-phenylpyrimidine derivatives improve glucose tolerance in murine models, highlighting potential for diabetes therapeutics .

Analytical Chemistry

2-Phenylpyrimidine-4-thiol acts as a ligand in colorimetric assays for metal ion detection (e.g., Pb²⁺, Ru³⁺) due to its strong thiophilicity .

Organic Synthesis

It participates in Suzuki-Miyaura couplings to generate biaryl structures, useful in materials science . For example, coupling with 4-bromophenylboronic acid yields 2,4-diphenylpyrimidine, a fluorescent scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume